7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde
Description
Properties
IUPAC Name |
7-bromo-4-fluoro-1-methylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO/c1-13-4-6(5-14)9-8(12)3-2-7(11)10(9)13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCLLEILENVMTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(C=CC(=C21)Br)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde is a synthetic compound belonging to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound's structure includes a bromine atom, a fluorine atom, and a carbonyl group, contributing to its unique reactivity and biological interactions. The molecular formula is with a molecular weight of 256.08 g/mol.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by mimicking natural substrates, thereby blocking their active sites.
- Signal Transduction Modulation : It can affect cell signaling pathways, influencing cellular responses in various biological contexts.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of indole derivatives, including this compound. For instance:
- In vitro Studies : Research indicates that compounds with similar structures exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal cancer) . The IC50 values for related indole compounds often fall within the low micromolar range, suggesting strong anticancer potential.
Antimicrobial Activity
Indole derivatives have also shown promise in antimicrobial applications:
- Bacterial Inhibition : Studies using well diffusion methods have demonstrated that indole-based compounds possess inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli . The presence of halogen substituents (bromine and fluorine) enhances their bioactivity.
Study on Indole Derivatives
A comprehensive study investigated various indole-containing metal complexes, revealing that modifications to the indole structure can significantly enhance biological activity. The study found that certain derivatives exhibited higher cytotoxicity compared to traditional chemotherapeutic agents .
Structure-Activity Relationship (SAR)
Research into the SAR of indole derivatives has shown that specific substitutions at various positions on the indole ring can lead to improved potency against cancer cells. For example, the introduction of halogen atoms at the 7 and 4 positions has been correlated with increased enzyme inhibition and cytotoxicity .
Data Table: Biological Activities of Indole Derivatives
| Compound Name | Activity Type | Target Cell Line | IC50 Value (µM) |
|---|---|---|---|
| 7-Bromo-4-fluoro-1-methylindole | Anticancer | MCF-7 | ~5 |
| 7-Bromo-4-fluoro-1-methylindole | Anticancer | HCT116 | ~3 |
| Indole Derivative A | Antimicrobial | Staphylococcus aureus | ~10 |
| Indole Derivative B | Antimicrobial | Escherichia coli | ~12 |
Scientific Research Applications
Medicinal Chemistry
7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde has been explored as a potential scaffold for drug development due to its structural similarity to biologically active compounds. Its ability to interact with various biological targets makes it a candidate for designing inhibitors against specific enzymes or receptors involved in diseases such as cancer and neurodegenerative disorders.
Case Study: Enzyme Inhibition
Research indicates that derivatives of this compound can act as enzyme inhibitors by mimicking natural substrates. For example, studies have shown that certain analogs can inhibit protein kinases, which are critical in cancer progression .
Biological Studies
The compound is utilized in cell signaling studies, where it serves as a probe to understand the mechanisms of action of various biochemical pathways. Its unique structure allows it to modulate the activity of specific proteins involved in cellular processes.
Example: Cell Signaling Modulation
In vitro studies have demonstrated that this compound can influence signaling pathways related to apoptosis and cell proliferation, making it valuable for cancer research .
Material Science
In material science, this compound is explored for its potential use in the synthesis of organic semiconductors and fluorescent materials. The incorporation of halogen atoms into organic frameworks enhances electronic properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.
Research Insight: Organic Electronics
Recent advancements have indicated that indole derivatives exhibit promising photophysical properties that can be harnessed in the development of next-generation electronic materials .
Chemical Reactions Analysis
Aldehyde-Specific Reactions
The aldehyde group at C3 enables multiple transformations:
a. Nucleophilic Additions
-
Schiff Base Formation : Reacts with primary amines (e.g., aniline) in ethanol at 60°C to form imine derivatives.
-
Acetal Formation : Forms acetals with alcohols (e.g., methanol) under acidic catalysis (HCl, 25°C).
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Imine Formation | Aniline, EtOH, 60°C | (E)-N-(7-Bromo-4-fluoro-1-methyl-1H-indol-3-yl)-1-phenylmethanimine | 78% | |
| Acetalization | MeOH, HCl, 25°C | 3-(Dimethoxymethyl)-7-bromo-4-fluoro-1-methyl-1H-indole | 85% |
b. Oxidation and Reduction
-
Oxidation : Converts to the carboxylic acid using KMnO₄/H₂SO₄.
-
Reduction : Reduced to the primary alcohol with NaBH₄ in THF.
Halogen-Directed Reactions
The bromine and fluorine substituents influence reactivity:
a. Suzuki-Miyaura Cross-Coupling
The bromine at C7 undergoes palladium-catalyzed coupling with arylboronic acids (e.g., phenylboronic acid):
| Catalyst | Base | Solvent | Product (C7-Aryl) | Yield | Source |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 4-Fluoro-1-methyl-7-phenyl-1H-indole-3-carbaldehyde | 72% |
b. Nucleophilic Aromatic Substitution
Fluorine at C4 participates in SNAr reactions with strong nucleophiles (e.g., amines):
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperidine | DMF, 120°C | 4-Piperidin-1-yl-7-bromo-1-methyl-1H-indole-3-carbaldehyde | 65% |
Directed C–H Functionalization
The aldehyde acts as a directing group for regioselective C–H activation:
a. C4 Arylation
Pd(TFA)₂ catalyzes C4-arylation with aryl iodides (e.g., iodobenzene) :
| Catalyst | Additive | Product (C4-Aryl) | Yield |
|---|---|---|---|
| Pd(TFA)₂ | AgOAc | 4-Fluoro-7-bromo-1-methyl-3-(phenylcarbonyl)-1H-indole | 73% |
Mechanistic Insight :
-
Pd(II) coordinates to the aldehyde oxygen, facilitating C4-H activation.
-
Oxidative addition with Ar–I forms a Pd(IV) intermediate.
Cyclization and Rearrangement
a. Friedel-Crafts Acylation
The aldehyde undergoes intramolecular cyclization under acidic conditions to form fused heterocycles :
| Conditions | Product | Yield |
|---|---|---|
| H₂SO₄, 80°C | 7-Bromo-4-fluoro-1-methyl-3H-pyrrolo[3,2-f]quinoline | 68% |
Stability and Reactivity Trends
-
Thermal Stability : Decomposes above 200°C.
-
Solubility : Sparingly soluble in water; highly soluble in DMF and DMSO .
-
Electrophilicity : Enhanced by electron-withdrawing Br and F substituents, enabling reactions at C3 and C7 .
Comparative Reactivity with Analogues
Comparison with Similar Compounds
Positional Isomerism: Bromo and Fluoro Substituent Effects
The positional arrangement of halogens significantly impacts electronic and steric properties. For example:
- 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde (target) vs. 1-(5-Bromo-6-fluoro-1H-indol-3-yl)ethan-1-one (CAS: 1158426-91-5): Both share the molecular formula C₁₀H₇BrFNO but differ in substituent positions:
- Target: Br (7), F (4), CH₃ (N1), aldehyde (C3).
- Key differences:
- The electron-withdrawing fluorine at position 4 (target) reduces electron density at the indole core compared to fluorine at position 6 (analog), altering reactivity toward electrophilic substitution.
- Bromine at position 7 (target) may hinder steric access to the aldehyde group, whereas bromine at position 5 (analog) could influence π-stacking interactions in crystal structures.
Functional Group Variation: Aldehyde vs. Ketone vs. Sulfonamide
Heterocyclic Core Differences: Indole vs. Indazole
Methyl Substitution at N1
- The 1-methyl group in the target: Increases lipophilicity, improving membrane permeability. Prevents hydrogen bonding at the indole nitrogen, altering crystal packing (cf. non-methylated analogs in ) .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Utility : The target’s aldehyde group enables facile derivatization, as seen in thiosemicarbazone synthesis () .
- Crystallography : Fluorine and bromine substituents influence crystal packing via halogen bonding and hydrogen bonding () .
- Medicinal Potential: Fluorinated indoles, like the target, offer improved pharmacokinetic profiles over non-fluorinated analogs .
Preparation Methods
General Synthetic Strategy Overview
The synthesis of indole-3-carbaldehyde derivatives typically employs the Vilsmeier–Haack reaction , which introduces the formyl group at the 3-position of the indole ring. This reaction involves the formation of a Vilsmeier reagent from dimethylformamide (DMF) and phosphorus oxychloride (POCl3), followed by electrophilic substitution on the indole substrate.
For halogenated and substituted indoles, the starting materials are appropriately substituted anilines or indoles, which undergo directed formylation and further functional group manipulations to incorporate methyl, fluoro, and bromo substituents at desired positions.
Stepwise Preparation Method
Synthesis of 7-Bromo-4-fluoro-1-methyl-1H-indole Core
- Starting Material: 2-methylaniline derivatives bearing halogen substituents (Br, F) at specific positions on the aromatic ring.
- Halogenation: Introduction of bromine and fluorine atoms is achieved either by starting from halogenated anilines or by selective halogenation of preformed indole cores.
- Methylation of Nitrogen: The N-methyl group is introduced by alkylation of the indole nitrogen, typically using methyl iodide or methyl sulfate under basic conditions.
Formylation at the 3-Position via Vilsmeier–Haack Reaction
- Reagents: Anhydrous DMF and phosphorus oxychloride (POCl3) are combined at low temperature (0–5 °C) to form the Vilsmeier reagent.
- Reaction Conditions: The substituted indole is dissolved in anhydrous DMF, and the Vilsmeier reagent is added dropwise at 0–5 °C. The mixture is stirred at room temperature for 1–2 hours, then refluxed for 5–8 hours to complete the formylation.
- Work-up: After cooling, the reaction mixture is neutralized with saturated sodium carbonate solution to pH 8–9, precipitating the indole-3-carbaldehyde product, which is then filtered, dried, and recrystallized.
This method is supported by patent CN102786460A, which details the preparation of various indole-3-carboxaldehydes with halogen and alkyl substitutions, including fluorine and bromine atoms at different positions.
Alternative Synthetic Routes and Functionalization
Directed C–H Functionalization
Recent advances have demonstrated palladium(II)-catalyzed C–H arylations on indole derivatives bearing carbonyl directing groups at C3-position. This method allows for selective arylation at C4 or other positions without disturbing the formyl group, which could be applied to synthesize 7-bromo-4-fluoro substituted indoles by starting from appropriately functionalized substrates.
- Procedure: Indole substrates with free NH and C3-formyl groups are subjected to Pd(II)-catalyzed arylation with aryl iodides.
- Conditions: Reaction temperatures around 120 °C for 12–24 hours under optimized conditions.
- Outcome: High regioselectivity and yields for C4-arylated products with halogen substituents retained.
This method offers a route to introduce the 7-bromo and 4-fluoro substituents on the indole ring post formylation or vice versa, depending on substrate availability.
Experimental Data and Yield Information
Analytical Characterization
- NMR Data: Characteristic aldehyde proton signal at ~10 ppm (broad singlet), aromatic protons showing splitting consistent with substitution pattern, and methyl singlet near 2.4 ppm.
- Mass Spectrometry: Molecular ion peak consistent with bromine and fluorine substitution.
- Purity: Achieved by recrystallization or column chromatography.
Summary Table of Key Preparation Steps
| Preparation Step | Reagents | Conditions | Purpose | Outcome |
|---|---|---|---|---|
| Formation of Vilsmeier reagent | DMF, POCl3 | 0–5 °C, 30–40 min | Generate electrophilic formylating agent | Reactive intermediate for formylation |
| Formylation of indole | Indole substrate in DMF + Vilsmeier reagent | 0–5 °C addition; RT 1–2 h; reflux 5–8 h | Introduce aldehyde at C3 | Indole-3-carbaldehyde derivative |
| Neutralization and isolation | Saturated Na2CO3 | pH 8–9, filtration | Precipitate product | Solid aldehyde product |
| N-Methylation | Methyl iodide, base | Room temp or reflux | Introduce N-methyl group | N-methylated indole |
| Halogenation (if needed) | Starting from halogenated anilines or selective halogenation | Various | Introduce Br and F substituents | Halogenated indole core |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde?
- Methodology : A typical approach involves sequential halogenation and alkylation. For example, formylation of 4-fluoro-1H-indole using POCl₃ and DMF (Vilsmeier-Haack reaction) generates the aldehyde group at position 2. Subsequent bromination (e.g., using NBS or Br₂) introduces bromine at position 3. Methylation at the indole nitrogen (position 1) is achieved via alkylation with methyl iodide or dimethyl sulfate in the presence of a base like NaH .
- Key Considerations : Monitor reaction temperatures to avoid over-halogenation. Use anhydrous conditions for alkylation to prevent hydrolysis .
Q. How should researchers purify and characterize this compound?
- Purification : Flash column chromatography with gradients of petroleum ether/ethyl acetate is effective for isolating intermediates. Final products may require recrystallization from methanol or dichloromethane .
- Characterization :
- NMR : Use ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions. For example, the ¹⁹F NMR signal at δ -122.62 ppm (q, J = 5.27 Hz) confirms fluorine at position 4 .
- HR-ESI-MS : Validate molecular weight (expected [M+H]⁺: 285.99 for C₁₀H₈BrFNO). Discrepancies >2 ppm suggest impurities or incorrect functionalization .
Advanced Research Questions
Q. How can conflicting spectral data during characterization be resolved?
- Case Study : If ¹H NMR shows unexpected splitting in the aldehyde proton (δ ~10 ppm), consider:
- Tautomerism : The aldehyde may exist in equilibrium with enol forms, especially in polar solvents.
- Impurities : Trace DMF or POCl₃ residues from synthesis can cause splitting. Confirm purity via TLC or LC-MS .
- Resolution : Use deuterated DMSO for NMR to stabilize the aldehyde form. Compare with literature data for analogous indole-3-carbaldehydes .
Q. What strategies optimize the regioselectivity of bromination in polyhalogenated indoles?
- Experimental Design :
- Directing Groups : The aldehyde at position 3 directs electrophilic bromination to position 7 due to electronic effects.
- Solvent Effects : Use DCM or CCl₄ to minimize side reactions.
- Catalysis : FeCl₃ or AlCl₃ enhances regioselectivity for bromine insertion .
- Validation : Perform X-ray crystallography or NOESY NMR to confirm bromine placement .
Q. How does the fluorine substituent at position 4 influence biological activity in drug discovery?
- Structure-Activity Relationship (SAR) : Fluorine increases metabolic stability and enhances π-stacking with target proteins. For example, fluorinated indoles show improved IC₅₀ values in kinase inhibition assays .
- Testing Framework :
- In vitro Assays : Evaluate cytotoxicity (e.g., against HeLa cells) and compare with non-fluorinated analogues.
- Computational Modeling : Use DFT to assess electronic effects on binding affinity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
